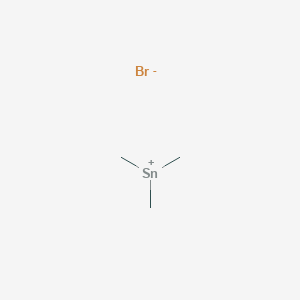

Trimethyltin bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bromo(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGUIAFRJWSYJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147657 | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-44-0 | |

| Record name | Bromotrimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTQ6893G7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Trimethyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin bromide ((CH₃)₃SnBr) is an organotin compound that serves as a versatile reagent and precursor in organic synthesis and materials science.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, appropriate application in experimental design, and for the prediction of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Notes |

| Molecular Formula | C₃H₉BrSn | [3] |

| Molecular Weight | 243.72 g/mol | [3] |

| Appearance | White crystalline solid | [4][5] |

| Melting Point | 26-27 °C | [4][6] |

| Boiling Point | 165 °C | at 13 torr[7] |

| Flash Point | 113 °C | Closed cup[6][8] |

| Vapor Pressure | 23.1 mmHg | at 25 °C[7] |

| Solubility | Decomposes in water | [5][9] |

| Very soluble in many common organic solvents (e.g., alcohol, ethers, halogenated hydrocarbons) | [10] | |

| Sensitivity | Moisture sensitive | [9][10] |

Experimental Protocols for Property Determination

The following sections outline generalized experimental methodologies that are typically employed to determine the physical properties of air- and moisture-sensitive organometallic compounds like this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.[5] For a moisture-sensitive compound like this compound, the capillary method is commonly used, with modifications to exclude atmospheric moisture.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is loaded into a thin-walled glass capillary tube to a height of 2-3 mm.[7] To prevent exposure to moisture, this process is typically carried out in an inert atmosphere, such as inside a glovebox.

-

Sealing the Capillary: The open end of the capillary tube is sealed using a flame to create a closed system. This prevents the hygroscopic sample from absorbing atmospheric water and also contains any volatile components that might sublime.[7]

-

Measurement: The sealed capillary is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an automated optical detection system.[5]

-

Heating and Observation: The temperature is increased at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5] The temperature at which the solid first begins to melt and the temperature at which the last of the solid liquefies are recorded as the melting range.[11] For pure substances, this range is typically narrow.

Boiling Point Determination under Reduced Pressure

Since this compound has a relatively high boiling point, its determination is often performed under reduced pressure to prevent decomposition at elevated temperatures.

Methodology: Distillation or Reflux Method

-

Apparatus Setup: A small-scale distillation or reflux apparatus is assembled.[12] This includes a round-bottom flask containing the this compound sample and a boiling chip, a condenser, a thermometer, and a vacuum adapter connected to a vacuum pump.

-

Pressure Control: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The sample is heated gently using a heating mantle.

-

Temperature Measurement: The thermometer bulb is positioned so that it is enveloped by the vapor of the boiling liquid but does not touch the liquid itself.[12] The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point at that specific pressure.[12] A pressure nomograph can be used to estimate the boiling point at atmospheric pressure.[13]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. For solids like this compound, specialized techniques are required for accurate measurement.

Methodology: Static Method

-

Sample Preparation: A small, degassed sample of this compound is placed in a thermostatted sample chamber connected to a pressure transducer.

-

Equilibrium: The chamber is evacuated and then the temperature is precisely controlled. The system is allowed to reach thermal and phase equilibrium, where the rate of sublimation equals the rate of condensation.

-

Pressure Measurement: The pressure exerted by the vapor in equilibrium with the solid is measured by the transducer. This measurement is repeated at several different temperatures to establish the vapor pressure curve of the compound.[4]

Solubility Determination

The solubility of this compound is a key parameter for its use in reactions and formulations. Given its reactivity with water, solubility is typically determined in organic solvents under an inert atmosphere.

Methodology: Static Analytical Method

-

System Preparation: A known amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Sample Analysis: A sample of the supernatant liquid is carefully withdrawn, ensuring no solid particles are included. The concentration of this compound in the solvent is then determined using an appropriate analytical technique, such as Gas Chromatography (GC) or Atomic Absorption (AA) spectroscopy.[10] This process is repeated at different temperatures to determine the temperature dependence of solubility.[9]

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected. The following diagram illustrates these logical relationships.

References

- 1. agilent.com [agilent.com]

- 2. This compound | 1066-44-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Vapor pressure - Wikipedia [en.wikipedia.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Solubility of Tin in Aqueous Media: Implications for Regulatory Ecotoxicity Testing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. westlab.com [westlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Tin and organotin compounds (EHC 15, 1980) [inchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

An In-Depth Technical Guide to Trimethyltin Bromide (CAS: 1066-44-0)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Trimethyltin (B158744) bromide (TMTBr), an organotin compound with the chemical formula (CH₃)₃SnBr, is a versatile and highly reactive reagent used in organic synthesis and as a tool in neurotoxicity research.[1] It is a white crystalline solid at room temperature and is sensitive to moisture.[2]

| Property | Value | Reference(s) |

| CAS Number | 1066-44-0 | [2][3][4] |

| Molecular Formula | C₃H₉BrSn | [4] |

| Molecular Weight | 243.72 g/mol | [3][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 26-27 °C | [2][3] |

| Boiling Point | 165 °C | [4] |

| Solubility | Decomposes in water | [4] |

| Flash Point | 113 °C | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm | J-coupling (Hz) | Reference(s) |

| ¹H NMR | ~0.7 (singlet) | ²J(¹¹⁹Sn-¹H) ≈ 58-60 Hz | |

| ¹³C NMR | ~-5 to -10 | ¹J(¹¹⁹Sn-¹³C) ≈ 380-400 Hz | [5] |

Note: Chemical shifts can vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| ~2980-2910 | C-H stretch (methyl) | Strong | [6][7] |

| ~1465 | C-H bend (asymmetric) | Medium | [6] |

| ~1380 | C-H bend (symmetric) | Medium | [6] |

| ~775 | Sn-C stretch (asymmetric) | Strong | |

| ~540 | Sn-C stretch (symmetric) | Medium | |

| 690-515 | C-Br stretch | Medium-Strong | [8] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of trimethyltin bromide is characterized by the isotopic pattern of tin and bromine. The fragmentation pattern is dominated by the successive loss of methyl groups and the bromine atom.

| m/z | Fragment | Comments | Reference(s) |

| 244 | [(CH₃)₃¹²⁰Sn⁸¹Br]⁺ | Molecular ion (isotope dependent) | [9] |

| 229 | [(CH₃)₂¹²⁰Sn⁸¹Br]⁺ | Loss of a methyl radical (CH₃) | [9] |

| 199 | [¹²⁰Sn⁸¹Br]⁺ | Loss of three methyl radicals | [9] |

| 165 | [(CH₃)₃¹²⁰Sn]⁺ | Loss of a bromine radical (Br) | [9] |

| 150 | [(CH₃)₂¹²⁰Sn]⁺ | Loss of Br and one CH₃ | [9] |

| 135 | [CH₃¹²⁰Sn]⁺ | Loss of Br and two CH₃ | [9] |

| 120 | [¹²⁰Sn]⁺ | Tin cation | [9] |

Note: m/z values are approximated for the most abundant isotopes of Sn and Br. The full spectrum will show a complex pattern due to multiple stable isotopes of both elements.

Experimental Protocols

Synthesis of this compound from Tetramethyltin (B1198279)

This protocol describes the synthesis of this compound via the redistribution reaction of tetramethyltin with tin(IV) bromide.

Materials:

-

Tetramethyltin ((CH₃)₄Sn)

-

Tin(IV) bromide (SnBr₄)

-

Anhydrous toluene (B28343)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add tetramethyltin (2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to dissolve the tetramethyltin.

-

Slowly add tin(IV) bromide (1 equivalent) to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a white solid.

Purification by Crystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., pentane (B18724) or hexane) at room temperature.

-

Slowly cool the solution in an ice bath or freezer to induce crystallization.

-

Collect the crystals by filtration under an inert atmosphere.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Stille Cross-Coupling of Iodobenzene (B50100) with this compound

This protocol provides a representative example of a Stille cross-coupling reaction to form biphenyl.

Materials:

-

Iodobenzene

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylarsine (B46628) (AsPh₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube and line

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and triphenylarsine (4-8 mol%).

-

Add anhydrous DMF and stir the mixture until the catalyst is dissolved.

-

Add iodobenzene (1 equivalent) to the catalyst solution.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield biphenyl.

In Vitro Neurotoxicity Assay: Induction of ROS in BV-2 Microglial Cells

This protocol outlines a method to assess the neurotoxic effects of this compound by measuring the production of reactive oxygen species (ROS) in BV-2 microglial cells.[10]

Materials:

-

BV-2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Fetal Bovine Serum (FBS)

-

This compound (TMTBr)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the BV-2 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

TMTBr Treatment: Prepare a stock solution of TMTBr in a suitable solvent (e.g., DMSO or saline). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 300 nM to 5 µM).[10]

-

Replace the medium in the wells with the TMTBr-containing medium and incubate for the desired time period (e.g., 1 to 6 hours).[11]

-

ROS Detection:

-

Remove the treatment medium and wash the cells with PBS.

-

Add DCFH-DA solution (e.g., 15 µM in PBS) to each well and incubate for 30 minutes in the dark at 37 °C.[11]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[11]

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control (vehicle-treated) cells to determine the fold-increase in ROS production.

Mandatory Visualizations

Stille Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

This compound Induced Neurotoxicity Signaling Pathway

Caption: TMT-induced neuroinflammatory signaling cascade in microglia.

References

- 1. Buy this compound | 1066-44-0 [smolecule.com]

- 2. 三甲基溴化锡 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Bromotrimethyltin | C3H9BrSn - Ereztech [ereztech.com]

- 4. This compound | 1066-44-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trimethyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethyltin (B158744) bromide, a potent organotin compound utilized in various research and industrial applications. Due to its significant neurotoxic properties, it serves as a critical tool in neurodegenerative disease research, while also being employed as a reagent in specialized organic synthesis. This document outlines its fundamental chemical properties, detailed experimental protocols for its analysis, and an examination of the molecular signaling pathways it perturbs.

Core Properties of Trimethyltin Bromide

This compound is a highly toxic organometallic compound that is primarily used as a reagent in organic synthesis and as a tool in neuroscience research to model neurodegeneration.[1] It is recognized for its selective neurotoxicity, particularly targeting the limbic system of the brain, making it a subject of study for understanding diseases like Alzheimer's and Parkinson's disease.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₉BrSn[2][3] |

| Alternate Formula | (CH₃)₃SnBr[1][4] |

| Molecular Weight | 243.72 g/mol [2][3][4] |

| CAS Number | 1066-44-0[2][3] |

| Appearance | White solid/crystals[5][6] |

| Melting Point | 26-27 °C[4][7] |

| Boiling Point | 165 °C[2] |

| Flash Point | 113 °C (closed cup)[4][7] |

| Solubility | Decomposes in water[2][8] |

Experimental Protocols

A critical aspect of working with organotin compounds like this compound is the ability to accurately detect and quantify them in various matrices. Due to their low volatility, a derivatization step is typically required before analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Organotin Compounds in Aqueous Samples

This protocol outlines a generalized yet detailed methodology for the analysis of organotin compounds, adaptable for this compound, in water samples.

1. Sample Preparation and Derivatization:

-

Measure a 400 mL aliquot of the water sample.

-

Adjust the pH of the sample to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.[7]

-

For the ethylation (derivatization) of the organotin compounds, add a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[7] This step converts the polar organotin bromides into more volatile tetraalkyltin derivatives suitable for GC analysis.[9]

-

Allow the derivatization reaction to proceed for a designated time (e.g., 30-60 minutes).[2][4]

2. Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent, such as pentane (B18724) or hexane.[4][7]

-

Shake the mixture vigorously for at least 10 minutes to ensure the transfer of the derivatized organotin compounds into the organic phase.[7]

-

Allow the layers to separate. Carefully collect the organic phase.

-

Concentrate the organic extract to a final volume of approximately 400 µL under a gentle stream of nitrogen.[7]

3. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless injection mode is typically used for trace analysis.[4]

-

Injector Temperature Program: Start at 50°C, hold for 0.1 min.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]

-

Oven Temperature Program: Begin at 50°C, hold for a short period, then ramp up to a final temperature of approximately 300°C to elute all compounds.[2]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Ion Source Temperature: 230-300°C.[2]

-

Transfer Line Temperature: 280-310°C.[2]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity by monitoring specific ions characteristic of the target derivatized analytes.[9]

-

Signaling Pathways and Mechanisms of Neurotoxicity

Trimethyltin (TMT) is a potent neurotoxin that induces neuronal apoptosis and neuroinflammation, particularly in the hippocampus.[10] Its toxicity is mediated through a complex interplay of signaling pathways involving oxidative stress and inflammatory responses.

The diagram below illustrates the key molecular events triggered by TMT exposure in neuronal and microglial cells. TMT induces the generation of reactive oxygen species (ROS), a process dependent on the enzyme NADPH oxidase.[10][11] This surge in ROS activates stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and JNK.[10][11] These kinases, in turn, phosphorylate and activate the transcription factor NF-κB (nuclear factor-κB).[5][11]

Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory and pro-apoptotic genes.[5] This includes inducible nitric oxide synthase (iNOS), which leads to the production of reactive nitrogen species (RNS), and the pro-apoptotic protein Bax.[12] The upregulation of Bax contributes to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, which ultimately culminates in caspase-mediated apoptosis and neuronal cell death.[12]

Caption: Signaling pathway of trimethyltin-induced neurotoxicity.

References

- 1. Buy this compound | 1066-44-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1066-44-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Bromotrimethyltin | C3H9BrSn - Ereztech [ereztech.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. This compound [chembk.com]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trimethyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthesis pathways for trimethyltin (B158744) bromide ((CH₃)₃SnBr), a versatile organotin reagent with applications in organic synthesis and materials science. The following sections detail the core methodologies, including experimental protocols and comparative data, to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Core Synthesis Pathways

Several established methods for the preparation of trimethyltin bromide are utilized in research and industrial settings. These pathways primarily include the redistribution reaction of tetraalkyltin compounds, halide exchange reactions, and the reaction of organotin oxides with hydrobromic acid. Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and product yield.

Redistribution Reaction of Tetramethyltin (B1198279) with Tin(IV) Bromide

The redistribution reaction, also known as the Kocheshkov redistribution, is a common method for the synthesis of organotin halides. In this approach, tetramethyltin reacts with tin(IV) bromide to yield this compound. The reaction proceeds by the exchange of alkyl and halide substituents between the two tin centers.

Experimental Protocol:

Logical Relationship of the Redistribution Reaction

Caption: Redistribution reaction of tetramethyltin and tin(IV) bromide.

Halide Exchange from Trimethyltin Chloride

A straightforward and widely used method for the synthesis of this compound is the halide exchange reaction starting from the more common trimethyltin chloride. This reaction is typically carried out by treating trimethyltin chloride with an alkali metal bromide, such as sodium bromide or potassium bromide, in a suitable solvent.

Experimental Protocol:

While a specific, detailed protocol with molar quantities was not found in the available search results, the general procedure involves dissolving trimethyltin chloride in a solvent like acetone (B3395972) or methanol.[1] A solution of sodium bromide or potassium bromide in the same solvent is then added, and the mixture is stirred, often at room temperature. The less soluble sodium or potassium chloride precipitates out of the solution, driving the reaction forward. The precipitate is removed by filtration, and the this compound is isolated from the filtrate, typically by evaporation of the solvent followed by purification.

Experimental Workflow for Halide Exchange

Caption: Workflow for the synthesis of this compound via halide exchange.

Reaction of Bis(trimethyltin) Oxide with Hydrobromic Acid

Another viable synthetic route involves the reaction of bis(trimethyltin) oxide with hydrobromic acid.[1] This method is based on the acid-base reaction between the organotin oxide and the hydrohalic acid, forming the corresponding organotin halide and water.

Experimental Protocol:

Signaling Pathway for the Reaction of Bis(trimethyltin) Oxide

Caption: Reaction of bis(trimethyltin) oxide with hydrobromic acid.

Bromination of Tetramethyltin

The direct bromination of tetramethyltin is another method to produce this compound. This reaction involves the cleavage of a tin-carbon bond by elemental bromine.

Experimental Protocol:

While a highly detailed, step-by-step protocol is not available in the provided search results, the general procedure involves the slow addition of bromine to a cooled solution of tetramethyltin. The reaction temperature is typically kept low to control the exothermicity and selectivity of the reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature. The product is then purified by fractional distillation to separate this compound from any unreacted starting material and other potential byproducts like dimethyltin (B1205294) dibromide.

Quantitative Data Summary

A direct comparison of yields for the different synthesis pathways is challenging due to the lack of detailed and standardized experimental data in the available literature. However, the choice of method often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.

| Synthesis Pathway | Starting Materials | General Reaction Conditions | Reported/Expected Yield |

| Redistribution Reaction | Tetramethyltin, Tin(IV) Bromide | Heating | Variable |

| Halide Exchange | Trimethyltin Chloride, Sodium/Potassium Bromide | Room temperature in a polar solvent | Generally high |

| From Bis(trimethyltin) Oxide | Bis(trimethyltin) Oxide, Hydrobromic Acid | Typically at or below room temperature | Good to high |

| Bromination of Tetramethyltin | Tetramethyltin, Bromine | Low temperature | Variable |

Purification and Characterization

Independent of the synthetic route employed, the purification of this compound is crucial to remove starting materials and byproducts. Fractional distillation is a common technique for purifying liquid organotin compounds. For solid products, recrystallization from a suitable solvent can be employed.

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are invaluable for confirming the structure and assessing the purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the components of the reaction mixture and the final product.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Safety Considerations

Organotin compounds, including this compound, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

References

The Dual Nature of a Potent Compound Class: A Technical Guide to the Acute and Chronic Toxicity of Organotins

For Immediate Release

This technical guide provides an in-depth analysis of the acute and chronic toxicity of organotin compounds, a class of chemicals with widespread industrial applications and significant toxicological profiles. Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative toxicity data, details established experimental protocols, and visualizes key mechanisms of action to support ongoing research and risk assessment efforts.

Organotin compounds, characterized by at least one tin-carbon bond, are broadly classified based on the number of organic substituents (from mono- to tetra-substituted). Their toxicity is heavily dependent on this structure, with tri-substituted organotins such as Tributyltin (TBT) and Triphenyltin (B1233371) (TPT) generally exhibiting the highest toxicity.[1][2] These compounds have been utilized as biocides in anti-fouling paints, agricultural fungicides, and as stabilizers in PVC plastics.[2][3][4] However, their persistence and bioaccumulation in the environment, coupled with potent endocrine-disrupting and immunotoxic effects, have raised significant health concerns.[5][6][7][8]

Acute Toxicity Profile

The acute toxicity of organotin compounds varies significantly with the specific compound, route of administration, and species. As a general rule, trialkyl and triaryl compounds are more acutely toxic than their di- or mono-substituted counterparts.[6] Oral and dermal exposure routes are of primary concern. The following tables summarize key quantitative data for prominent organotin compounds.

Table 1: Acute Oral Toxicity Data for Selected Organotin Compounds

| Compound | Species | LD50 (mg/kg body weight) | Reference(s) |

| Tributyltin Oxide (TBTO) | Rat | 55 - 87 | [9] |

| Tributyltin Oxide (TBTO) | Mouse | 55 - 87 | [9] |

| Tributyltin Chloride (TBTCl) | Rat | 12.5 - 50 (Behavioral effects) | [10] |

| Triphenyltin Acetate (TPTA) | Rat | 136 | [3] |

| Triphenyltin Acetate (TPTA) | Guinea Pig | 29.8 | [3] |

| Triphenyltin Acetate (TPTA) | Mouse | 81.3 | [3] |

| Dibutyltin (B87310) Dichloride (DBTC) | Rat | 100 - 219 | (Not explicitly cited) |

Table 2: Acute Dermal Toxicity Data for Selected Organotin Compounds

| Compound | Species | LD50 (mg/kg body weight) | Reference(s) |

| Tributyltin Oxide (TBTO) | Rat | 200 | [9] |

| Tributyltin Oxide (TBTO) | Mouse | 200 | [9] |

| Tributyltin Oxide (TBTO) | Rabbit | 900 | [9] |

| Test Item (unspecified) | Rabbit | > 2000 | [11] |

Chronic Toxicity and Long-Term Effects

Chronic exposure to lower doses of organotins can lead to a range of severe health effects, targeting the immune, endocrine, and nervous systems.

-

Immunotoxicity : Dibutyltin (DBT) and Tributyltin (TBT) are potent immunotoxic agents, primarily targeting the thymus and leading to a decline in T-cell mediated immunity.[8] They have been shown to interfere with the function of Natural Killer (NK) cells, which are crucial for defense against tumors and viral infections.[12]

-

Endocrine Disruption : TBT and TPT are well-documented endocrine disruptors. They can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer, interfering with hormonal signaling and promoting adipocyte differentiation.[5] This mechanism is a key factor in their obesogenic effects.

-

Neurotoxicity : Triethyltin and trimethyltin (B158744) compounds are particularly neurotoxic, capable of causing cerebral edema of the white matter.[6] TBT exposure has been linked to neuronal injury, oxidative stress in the brain, and behavioral abnormalities in rats.[2][13]

-

Hepatotoxicity and Nephrotoxicity : Bile duct damage has been observed in rodents exposed to DBT and TBT.[8] Chronic exposure can also lead to kidney damage, partly due to the induction of oxidative stress.[4]

Table 3: Chronic and Subchronic Toxicity Data (NOAEL/LOAEL)

| Compound | Species | Exposure Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects | Reference(s) |

| Dibutyltin Dilaurate | Rat | Subchronic | Oral (gavage) | - | 5 | Neurotoxicity (oxidative stress, apoptosis in brain) | [14][15] |

| Tributyltin Acetate | Rat | 3 months | Oral (diet) | - | 5 | Not specified | [16] |

| Dibutyltin (DBT) | Rat | Intermediate | Oral | - | 0.005 | Immunotoxicity | [17] |

Mechanisms of Toxicity: Key Signaling Pathways

The toxicity of organotin compounds is mediated through their interaction with multiple cellular signaling pathways. Two of the most well-characterized mechanisms are the induction of apoptosis and the activation of the PPARγ/RXR nuclear receptor pathway.

Organotin-Induced Apoptosis

TBT and TPT are potent inducers of apoptosis, or programmed cell death, particularly in immune cells like thymocytes and T-lymphocytes.[18][19] The process is initiated by an increase in intracellular calcium ([Ca2+]), which leads to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the release of cytochrome c into the cytosol.[19][20] This cascade activates a family of enzymes called caspases, which are the executioners of apoptosis. Specifically, caspase-3 and the initiator caspase-10 have been identified as key players.[19][21]

PPARγ/RXR Pathway Activation

Organotin compounds, particularly TBT, act as potent agonists for the PPARγ/RXR nuclear receptor heterodimer.[5] TBT binds to the RXR subunit, causing a conformational change that activates the complex.[5] This activated heterodimer then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to the endocrine-disrupting effects of organotins, leading to outcomes such as adipogenesis (fat cell formation) and immunotoxicity.

Experimental Protocols for Toxicity Assessment

The evaluation of organotin toxicity relies on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and comparability across different laboratories.

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[22][23]

Protocol Summary:

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (animal survival or death) determines the next step: either dosing at a lower or higher fixed dose level or cessation of testing.

-

Animal Model: Typically, young adult female rats are used.[22]

-

Administration: The test substance is administered in a single oral dose via gavage.

-

Dose Levels: Pre-defined starting doses (e.g., 5, 50, 300, 2000 mg/kg) are used.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing.[23]

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class without calculating a precise LD50 value, thus reducing animal usage.

OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents

This sub-acute study provides information on health hazards likely to arise from repeated exposure and helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[5][24]

Protocol Summary:

-

Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.[25]

-

Animal Model: The preferred species is the rat. Each dose group typically consists of 5 males and 5 females.[24]

-

Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce toxic effects but not death.[24]

-

Administration: Dosing can be via gavage, in the diet, or in drinking water.

-

Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. All animals undergo a full necropsy, and organs are weighed. Histopathological examination of target organs and tissues is performed.[5][24]

-

Satellite Group: An optional recovery group can be added at the high dose and control levels, which is kept for an additional 14 days without treatment to assess the reversibility of toxic effects.[24]

Conclusion

Organotin compounds exhibit a complex and potent toxicity profile, with significant risks associated with both acute and chronic exposure. Their ability to disrupt fundamental cellular processes, including endocrine signaling and immune function, underscores the need for careful handling and stringent regulatory oversight. The standardized protocols outlined by the OECD are essential tools for characterizing the hazards of these compounds. Continued research into the specific molecular interactions and signaling pathways affected by organotins is critical for developing comprehensive risk assessments and protecting human and environmental health.

References

- 1. NK cells: immune cross-talk and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 3. oem.bmj.com [oem.bmj.com]

- 4. iscientific.org [iscientific.org]

- 5. oecd.org [oecd.org]

- 6. [Recent progress in the study of analytical methods, toxicity, metabolism and health effects of organotin compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 10. Behavioral effects of acute exposure to tributyltin chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Effect of a series of triorganotins on the immune function of human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Table 3-3, Levels of Significant Exposure to Dibutyltins - Oral - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 24. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 25. oecd.org [oecd.org]

The Genesis of a Versatile Reagent: A Technical History of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of organotin reagents, from a mid-19th-century curiosity to an indispensable tool in modern organic synthesis, is a compelling narrative of scientific inquiry and innovation. This in-depth guide explores the pivotal discoveries, key figures, and evolving synthetic methodologies that have shaped the field of organotin chemistry. It provides a technical overview for researchers, scientists, and drug development professionals, offering insights into the foundational experiments and the quantitative data that underscore the utility and challenges associated with these powerful reagents.

The Dawn of Organotin Chemistry: Early Syntheses and Foundational Discoveries

The story of organotin chemistry begins in 1849 with the pioneering work of English chemist Edward Frankland. While investigating organozinc compounds, he reported the first synthesis of an organotin compound, diethyltin (B15495199) diiodide ((C₂H₅)₂SnI₂).[1][2][3] This seminal discovery, achieved by heating ethyl iodide with metallic tin, laid the groundwork for a new class of organometallic compounds.[4]

A few years later, in 1852, German chemist Carl Löwig expanded on this nascent field by reacting alkyl halides with a tin-sodium alloy, providing an alternative route to alkyltin compounds.[1][5] This early work, though lacking the sophisticated techniques of modern chemistry, established the fundamental principles of forming the tin-carbon bond.

The early 20th century saw a steady, albeit slow, growth in the understanding of organotin compounds. Key figures during this period, including Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, made significant contributions to the synthesis and characterization of a wider range of organotin derivatives.[1][5]

A significant leap forward came with the advent of Grignard reagents, which provided a much more general and efficient method for creating tin-carbon bonds.[2] The reaction of a tin halide, such as tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX) became a cornerstone of organotin synthesis.[2]

The Mid-20th Century Boom: Industrial Applications and Mechanistic Insights

The mid-20th century marked a turning point for organotin chemistry, driven by the discovery of their widespread industrial applications. At the forefront of this revolution was the work of G.J.M. van der Kerk and his team at the Institute for Organic Chemistry TNO in Utrecht, Netherlands. Their research in the 1950s unveiled the potent biocidal properties of triorganotin compounds, leading to their use as fungicides, pesticides, and antifouling agents for marine vessels.[6] Concurrently, the utility of organotin compounds, particularly dialkyltin derivatives, as heat stabilizers for polyvinyl chloride (PVC) was recognized, an application that continues to be a major industrial use today.

This surge in practical applications fueled a deeper investigation into the fundamental chemistry of organotin reagents. A crucial development in synthetic methodology was the Kocheshkov redistribution reaction . This reaction allows for the exchange of organic and halide substituents on a tin center, providing a controlled route to various organotin halides from tetraorganotins. For instance, reacting tetrabutyltin (B32133) with tin tetrachloride in specific stoichiometric ratios can yield tributyltin chloride, dibutyltin (B87310) dichloride, or butyltin trichloride.[2]

The Stille Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

The late 1970s witnessed a discovery that would firmly entrench organotin reagents in the toolkit of synthetic organic chemists: the palladium-catalyzed cross-coupling reaction of organostannanes with organic halides, now famously known as the Stille coupling . While early examples of palladium-catalyzed couplings involving organotin compounds were reported by Colin Eaborn (1976) and Toshihiko Migita and Masanori Kosugi (1977), it was John Stille's extensive work in the late 1970s and early 1980s that fully demonstrated the reaction's broad scope and synthetic utility.

The Stille reaction's tolerance of a wide variety of functional groups, its stereospecificity, and the stability of the organotin reagents to air and moisture made it an exceptionally powerful tool for the construction of complex organic molecules, a critical aspect in drug discovery and development.

Data Presentation

The following tables summarize key quantitative data for a selection of historically significant and commonly used organotin reagents.

Table 1: Physical Properties of Selected Organotin Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diethyltin diiodide | (C₂H₅)₂SnI₂ | 430.59 | 44-46 | 245 |

| Tetrabutyltin | (C₄H₉)₄Sn | 347.15 | -97 | 145 (at 10 mmHg) |

| Tributyltin chloride | (C₄H₉)₃SnCl | 325.49 | -16 | 252-254 |

| Dibutyltin dichloride | (C₄H₉)₂SnCl₂ | 303.84 | 40 | 233 |

| Triphenyltin chloride | (C₆H₅)₃SnCl | 385.47 | 106 | 240 (at 13.5 mmHg) |

| Tributyltin hydride | (C₄H₉)₃SnH | 291.00 | < -70 | 182-185 |

Table 2: Acute Toxicity Data (LD₅₀) for Selected Organotin Compounds in Rats (Oral)

| Compound | LD₅₀ (mg/kg) |

| Tetrabutyltin | 2200 - 4120 |

| Tributyltin chloride | 129 - 234 |

| Dibutyltin dichloride | 112 - 219 |

| Triphenyltin chloride | 136 |

| Tributyltin oxide | 148 - 234 |

Disclaimer: Toxicity data can vary depending on the specific study and animal model.

Experimental Protocols

The following are detailed methodologies for key historical and modern syntheses of organotin reagents, reflecting the evolution of experimental techniques.

Frankland's Synthesis of Diethyltin Diiodide (1849) - A Historical Perspective

Objective: To synthesize the first organotin compound, diethyltin diiodide.

Materials:

-

Ethyl iodide (C₂H₅I)

-

Metallic tin (in foil or granular form)

Experimental Protocol (as inferred from historical accounts):

-

A sealed glass tube, capable of withstanding high pressure, was charged with ethyl iodide and metallic tin.

-

The sealed tube was heated in a furnace to a temperature between 150 and 180 °C for an extended period.

-

Upon cooling, the reaction mixture solidified.

-

The solid product, diethyltin diiodide, was isolated from the unreacted starting materials. Frankland's initial characterization involved elemental analysis to determine its composition.

Note: This procedure reflects the hazardous nature of early chemical experimentation, involving heating volatile and reactive substances in sealed containers without modern safety equipment.

General Preparation of Tetraalkyltins via Grignard Reaction

Objective: To synthesize a tetraalkyltin compound using a Grignard reagent.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., bromobutane)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

Experimental Protocol:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask.

-

A solution of the alkyl halide in anhydrous ether is prepared and added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (a crystal of iodine may be added if necessary).

-

Once the Grignard reaction has initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

The Grignard solution is cooled in an ice bath, and a solution of tin(IV) chloride in anhydrous ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude tetraalkyltin can be purified by distillation under reduced pressure.

Kocheshkov Redistribution: Synthesis of Tributyltin Chloride

Objective: To synthesize tributyltin chloride from tetrabutyltin and tin(IV) chloride.

Materials:

-

Tetrabutyltin ((C₄H₉)₄Sn)

-

Tin(IV) chloride (SnCl₄)

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, tetrabutyltin and tin(IV) chloride are combined in a 3:1 molar ratio.

-

The mixture is heated under a nitrogen atmosphere, typically at around 200 °C, for several hours.

-

The progress of the reaction can be monitored by refractive index measurements or gas chromatography.

-

Upon completion, the reaction mixture is cooled, and the desired tributyltin chloride is purified by fractional distillation under reduced pressure.

Preparation of Tributyltin Hydride

Objective: To synthesize tributyltin hydride from tributyltin chloride.

Materials:

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous diethyl ether or THF

Experimental Protocol:

-

A solution of tributyltin chloride in anhydrous diethyl ether is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

-

A solution or slurry of lithium aluminum hydride in anhydrous ether is added dropwise to the cooled tributyltin chloride solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

-

The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure, and the tributyltin hydride is then purified by distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate key aspects of the historical development and synthetic utility of organotin reagents.

Caption: A timeline of key discoveries in the history of organotin reagents.

Caption: A logical workflow for the synthesis of various classes of organotin reagents.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The historical trajectory of organotin reagents is a testament to the interplay between fundamental discovery and practical application. From Frankland's initial synthesis in a sealed tube to the sophisticated, palladium-catalyzed reactions that are now commonplace in drug development and materials science, the evolution of organotin chemistry has been remarkable. While the toxicity of many organotin compounds remains a significant concern, necessitating careful handling and the development of greener alternatives, their profound impact on the art and science of chemical synthesis is undeniable. For researchers and scientists, a deep understanding of the historical development and the fundamental synthetic methodologies of these reagents is crucial for their effective and responsible application in the ongoing quest for new medicines and materials.

References

An In-depth Technical Guide to the Stability and Storage of Trimethyltin Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for trimethyltin (B158744) bromide ((CH₃)₃SnBr). Understanding the chemical nature and handling requirements of this highly toxic organotin compound is critical for ensuring laboratory safety, experimental integrity, and the longevity of the material. This document synthesizes information from safety data sheets and related chemical literature to provide a detailed technical resource.

Chemical and Physical Properties

Trimethyltin bromide is a white crystalline solid or liquid, a state dependent on the ambient temperature due to its low melting point.[1][2][3] It is characterized by its high toxicity and sensitivity to environmental conditions.

| Property | Value | Citations |

| CAS Number | 1066-44-0 | [4] |

| Molecular Formula | C₃H₉BrSn | [5] |

| Molecular Weight | 243.72 g/mol | [1] |

| Appearance | White to almost white crystal or solid; may be liquid at/above room temperature. | [2][3][6] |

| Melting Point | 26-27 °C (78.8-80.6 °F) | [1][5] |

| Boiling Point | 165 °C (329 °F) | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Stability Profile

This compound is generally considered stable under normal, controlled laboratory conditions.[4] However, its stability is significantly compromised by exposure to moisture, light, and high temperatures.

Moisture Sensitivity and Hydrolysis

The most critical factor affecting the stability of this compound is its sensitivity to moisture.[5][6][7][8] It readily reacts with water, leading to decomposition.[5][6][7] The primary hydrolysis reaction involves the cleavage of the tin-bromide bond to form trimethyltin hydroxide, which can further condense to form bis(trimethyltin) oxide.[9]

Inferred Hydrolysis Pathway: (CH₃)₃SnBr + H₂O → (CH₃)₃SnOH + HBr 2 (CH₃)₃SnOH → [(CH₃)₃Sn]₂O + H₂O

Due to this reactivity, the compound must be handled and stored under anhydrous conditions to prevent degradation and the formation of impurities.

Thermal Stability

Light Sensitivity

Organotin compounds can be susceptible to photodegradation.[6] The energy from UV light can be sufficient to cleave the carbon-tin bonds, leading to the formation of inorganic tin and various organic byproducts. To maintain purity, this compound should be stored in a dark place, protected from direct sunlight and other sources of UV radiation.[2]

Quantitative Stability Data (from Analogous Organotin Compounds)

Specific shelf-life and degradation rate studies for pure this compound are not widely published. However, studies on analogous organotin compounds, such as tributyltin (TBT), in environmental samples provide valuable insight into their general stability under various conditions. The data below should be considered illustrative of organotin stability rather than as exact specifications for this compound.

| Compound | Matrix | Storage Condition | Time | Degradation | Citation |

| Tributyltin (TBT) | Seawater | Polycarbonate, dark, 4°C | 540 days | ~50% loss | [4] |

| Tributyltin (TBT) | Freeze-dried sediment | Stored at 25°C | 540 days | ~30% loss | [4] |

| Tributyltin (TBT) | Frozen cockles/oysters | Dark, -20°C | 7 months | Stable | [4] |

| Tributyltin (TBT) | Frozen cockles/oysters | Dark, -20°C | 540 days | ~70% loss | [4] |

| Phenyltins | Seawater extract on C18 cartridge | Room Temperature | 60 days | Stable | [4] |

| Phenyltins | Seawater | Polycarbonate or Pyrex, dark, 4°C | 540 days | ~90% loss | [4] |

This data highlights that even at low temperatures and in the dark, significant degradation of organotin compounds can occur over extended periods, especially in aqueous matrices.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the stability of this compound and to ensure user safety.

Summary of Recommended Storage Conditions:

| Parameter | Recommendation | Rationale | Citations |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents hydrolysis and oxidation. | [6][7][8] |

| Container | Tightly sealed, airtight container. | Prevents ingress of moisture and air. | [4][7][11] |

| Temperature | Cool, dry place. Room temperature or below 30°C. | Minimizes thermal degradation and pressure buildup. | [4][6][8] |

| Light | Store in a dark place, away from light. | Prevents photodegradation. | [2] |

| Ventilation | Well-ventilated area. | Ensures safe dispersal of any potential leaks or vapors. | [4][11] |

| Compatibility | Store away from incompatible materials, especially strong oxidizing agents. | Prevents hazardous chemical reactions. | [2][11][12] |

Logical Flow for Proper Storage

The following diagram outlines the decision-making process for the appropriate storage of this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound were not found, a general methodology for assessing the stability of a chemical compound can be outlined. This typically involves subjecting the compound to controlled stress conditions and analyzing its purity over time.

General Stability Testing Workflow

-

Initial Characterization:

-

Obtain a baseline purity profile of the this compound sample using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy).

-

Document its physical appearance, such as color and form (solid/liquid).

-

-

Sample Preparation and Storage:

-

Aliquot the compound into multiple, identical, sealed vials under an inert atmosphere.

-

Divide the vials into different cohorts to be stored under various conditions (e.g., recommended temperature, elevated temperature, exposure to light, high humidity).

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to ambient temperature before opening.

-

Analyze the sample using the same analytical method established in the initial characterization step.

-

-

Data Evaluation:

-

Quantify the percentage of remaining this compound.

-

Identify and, if possible, quantify any degradation products.

-

Compare the results across the different storage conditions to determine the factors that most significantly impact stability.

-

The following diagram illustrates this generalized workflow.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. Photolytic and thermal degradation also occur, leading to the cleavage of the carbon-tin bonds.

Conclusion

The stability of this compound is critically dependent on maintaining a cool, dry, dark, and inert environment. Its high sensitivity to moisture is the primary concern, leading to hydrolysis that compromises sample integrity. Researchers, scientists, and drug development professionals must adhere to stringent storage and handling protocols to ensure the compound's purity and to mitigate the significant safety risks associated with its use. Regular verification of storage conditions and periodic analytical assessment of material purity are recommended, especially for long-term studies.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Long-Term Spatio-Temporal Trends of Organotin Contaminations in the Marine Environment of Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 95 1066-44-0 [sigmaaldrich.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. gelest.com [gelest.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

Trimethyltin Bromide: A Comprehensive Technical Guide for Neurotoxicology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyltin (B158744) (TMT) compounds, including Trimethyltin bromide (TMTB), are potent neurotoxicants that selectively target the limbic system, particularly the hippocampus. This selective neurotoxicity has established TMT as a valuable tool in experimental models of neurodegeneration, allowing for the investigation of mechanisms underlying neuronal cell death, neuroinflammation, and cognitive impairment. This in-depth technical guide provides a comprehensive overview of the key literature on this compound, focusing on its chemical properties, synthesis, toxicological data, and detailed experimental protocols. Furthermore, it elucidates the core signaling pathways implicated in TMT-induced neurotoxicity through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the use of this compound in their research.

Chemical Properties and Synthesis

This compound is an organotin compound with the chemical formula (CH₃)₃SnBr. It is a white solid at room temperature and is known for its high toxicity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1066-44-0 | [3] |

| Molecular Formula | C₃H₉BrSn | [3] |

| Molecular Weight | 243.72 g/mol | [3] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 26-27 °C | [1][2] |

| Solubility | Soluble in many organic solvents. Reacts with water. | [4][5] |

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of trimethyltin chloride with sodium bromide.

Experimental Protocol: Synthesis of this compound from Trimethyltin Chloride

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Sodium bromide (NaBr)

-

Acetone (B3395972) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trimethyltin chloride in anhydrous acetone.

-

Add a stoichiometric excess of sodium bromide to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Wash the precipitate with a small amount of cold, anhydrous acetone to ensure complete recovery of the product.

-

Combine the filtrate and the washings.

-

Remove the acetone from the filtrate using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or sublimation if required.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of organotin compounds. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

Toxicology

Trimethyltin compounds are highly toxic, with the primary target organ being the central nervous system. The oral LD50 in rats for trimethyltin has been established in multiple studies.

Table 2: Acute Oral Toxicity of Trimethyltin in Rats

| Compound | LD50 (mg/kg) | Species (Strain) | Reference(s) |

| Trimethyltin | 12.6 | Rat (Wistar) | [6] |

| Trimethyltin | 7 | Rat (albino) | [7][8][9] |

| Trimethyltin | 5 | Rat (Long-Evans) | [7][8][9] |

Behavioral Effects

Exposure to trimethyltin induces a range of behavioral changes in rodents, including hyperactivity, aggression, and cognitive deficits.[6][10] These effects are dose- and time-dependent.

Table 3: Behavioral Effects of Trimethyltin Chloride in Rats

| Dose (mg/kg, oral) | Time Post-Dosing | Observed Effect | Species (Strain) | Reference(s) |

| 5 | 14-18 days | Temporary increase in open-field activity, elevated water intake for ~3 weeks. | Rat (hooded) | [11] |

| 7 | 14-18 days | Persistent increase in open-field activity, elevated water intake for ~3 weeks, temporary reduction in body weight. | Rat (hooded) | [11] |

| 7 | 40 days | Three times as active as controls in the open field. | Rat (Long-Evans) | [12] |

| 3, 5, 7 | 2 weeks | Dose- and time-related drop in body weight. | Rat (Fischer-344) | [13] |

| 7 | 2 days | Water consumption doubled and remained elevated for 2 weeks. | Rat (Fischer-344) | [13] |

| 5 | 2-3 days | Feed consumption fell to 50% of control. | Rat (Fischer-344) | [13] |

| 7 | 5 days | Feed consumption fell to 25% of control. | Rat (Fischer-344) | [13] |

Mechanisms of Neurotoxicity

The neurotoxicity of trimethyltin is multifaceted, involving neuroinflammation and neuronal cell death, primarily in the hippocampus.[2] Key mechanisms include the activation of microglia, leading to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[14][15]

Signaling Pathways in TMT-Induced Microglial Activation

Trimethyltin directly activates microglia, triggering intracellular signaling cascades that result in a neuroinflammatory response. Two key interconnected pathways are the NADPH oxidase-mediated ROS production and the MAPK/NF-κB signaling pathway.

The ROS generated by NADPH oxidase acts as a second messenger, activating the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the activation of the transcription factor NF-κB.

Quantitative Assessment of Microglial Activation

The activation of microglia by trimethyltin can be quantified by measuring the release of inflammatory mediators.

Table 4: In Vitro Microglial Activation by Trimethyltin (TMT) in BV-2 Cells

| TMT Concentration | Time | Measured Parameter | Result | Reference(s) |

| 3 µM | 6 hours | ROS Production | ~1.85-fold increase compared to control | [14][16] |

| 1 µM | 5 days | TNF-α Release | Increased release | [4] |

| 10⁻⁸ M (in neuron-microglia co-culture) | Not specified | TNF-α Release | Increased release | [4] |

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound.

In Vivo Neurotoxicity Model

Experimental Protocol: Induction of Neurodegeneration in Rats with Trimethyltin

Materials:

-

Trimethyltin chloride or bromide

-

Saline solution (0.9% NaCl)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Gavage needles

-

Apparatus for behavioral testing (e.g., open field arena, water maze)

-

Histology equipment and reagents (e.g., paraformaldehyde, sucrose (B13894) solutions, cryostat, microscope)

-

Antibodies for immunohistochemistry (e.g., anti-NeuN, anti-Iba1)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

TMT Administration: Prepare a solution of TMT in saline. Administer a single oral dose of TMT (e.g., 8 mg/kg) via gavage. Control animals receive an equivalent volume of saline.[17]

-

Behavioral Assessment: At selected time points post-TMT administration (e.g., 3, 7, 14, and 21 days), conduct behavioral tests to assess cognitive function (e.g., Morris water maze) and motor activity (e.g., open field test).[10]

-

Tissue Collection: At the end of the experimental period, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Histological Analysis:

-

Post-fix the brains in 4% paraformaldehyde overnight and then cryoprotect in a graded series of sucrose solutions (e.g., 15% and 30%).

-

Section the brains (e.g., 30-40 µm thick) using a cryostat.

-

Perform Nissl staining to assess general morphology and neuronal loss.[17]

-

Perform immunohistochemistry for specific markers of neurons (e.g., NeuN) and activated microglia (e.g., Iba1) to quantify neuronal loss and neuroinflammation, respectively.[18]

-

-

Data Analysis: Quantify the number of stained cells in specific hippocampal regions (e.g., CA1, CA3, dentate gyrus) using image analysis software. Analyze behavioral data using appropriate statistical methods.

In Vitro Microglial Activation Assay

Experimental Protocol: Assessment of TMT-Induced Microglial Activation in BV-2 Cells

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Reagents for measuring ROS (e.g., DCFH-DA), nitric oxide (Griess reagent), and TNF-α (ELISA kit)

-

96-well plates

-

Fluorescence plate reader or flow cytometer

-

Spectrophotometer for ELISA

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed BV-2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

TMT Treatment: Treat the cells with various concentrations of TMT (e.g., 1-10 µM) for different time periods (e.g., 6, 12, 24 hours). Include a vehicle control group.

-

Measurement of ROS Production:

-

After TMT treatment, incubate the cells with a fluorescent ROS indicator like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[16]

-

-

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant after TMT treatment.

-

Use the Griess reagent to measure the concentration of nitrite, a stable product of NO.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

-

Measurement of TNF-α Release:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.[4]

-

-

Data Analysis: Normalize the data to the control group and perform statistical analysis to determine the significance of TMT-induced changes.

Western Blot Analysis of MAPK Activation

Experimental Protocol: Detection of Phosphorylated p38 and JNK

Materials:

-

BV-2 cells or hippocampal tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-